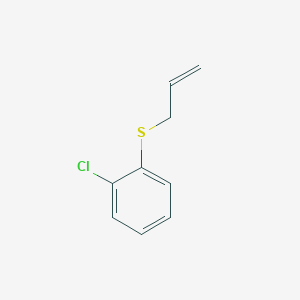

1-Chloro-2-prop-2-enylsulfanylbenzene

描述

1-Chloro-2-prop-2-enylsulfanylbenzene is a substituted aromatic compound featuring a benzene ring with a chlorine atom at the 1-position and a prop-2-enylsulfanyl (allylthio) group at the 2-position. Its molecular formula is C₉H₉ClS, with a molecular weight of 184.68 g/mol. The compound’s structure combines the electron-withdrawing effects of chlorine with the moderately electron-donating thioether group, creating unique electronic and steric properties. Synthesis likely involves nucleophilic aromatic substitution, where a thiolate anion reacts with 1-chloro-2-nitrobenzene or similar precursors, though specific pathways require further validation.

属性

IUPAC Name |

1-chloro-2-prop-2-enylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClS/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSHMLTWCWPDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297286 | |

| Record name | Benzene, 1-chloro-2-(2-propenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457077-10-0 | |

| Record name | Benzene, 1-chloro-2-(2-propenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 1-Chloro-2-prop-2-enylsulfanylbenzene typically involves the reaction of 1-chloro-2-iodobenzene with allyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

1-Chloro-2-prop-2-enylsulfanylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reaction with sodium methoxide can yield 1-methoxy-2-prop-2-enylsulfanylbenzene.

Oxidation Reactions: The prop-2-enylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can undergo reduction reactions to form the corresponding sulfide or thiol derivatives using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry

1-Chloro-2-prop-2-enylsulfanylbenzene has potential applications in medicinal chemistry due to its structural properties that allow it to act as a precursor for various biologically active compounds. The compound can be utilized in the synthesis of:

- Antimicrobial Agents : Research indicates that derivatives of sulfanylbenzene compounds exhibit antimicrobial properties. For instance, modifications to the sulfanyl group can enhance the antibacterial activity against resistant strains of bacteria .

- Anticancer Agents : Sulfanylbenzene derivatives have shown promise in anticancer studies. They can be synthesized to target specific cancer cell lines, exploiting their reactivity to form more complex structures that inhibit tumor growth .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block. It can undergo various reactions such as:

- Nucleophilic Substitution Reactions : The chlorine atom in the compound can be substituted with nucleophiles to form new sulfanyl derivatives. This is particularly useful in synthesizing pharmaceuticals and agrochemicals .

- Cross-Coupling Reactions : The compound can participate in cross-coupling reactions with organometallic reagents, leading to the formation of complex organic molecules used in drug development .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices, enhancing their mechanical and thermal properties. It serves as a functional monomer that can improve the performance characteristics of polymers used in coatings and adhesives .

- Nanotechnology : Research is exploring the use of sulfanylbenzene derivatives in nanomaterials. Their ability to interact at the molecular level allows for the development of nanocomposites with tailored properties for electronics and photonics .

Case Studies

Several case studies illustrate the applications of this compound:

- Synthesis of Antimicrobial Agents : A study demonstrated that modifying this compound led to compounds with enhanced activity against Gram-positive bacteria. The study highlighted the structure-activity relationship (SAR) that was established through systematic variation of substituents on the benzene ring .

- Development of Anticancer Compounds : Another research effort focused on synthesizing derivatives from this compound that selectively targeted cancer cells while sparing healthy cells. This project utilized high-throughput screening methods to identify promising candidates for further development .

- Polymer Enhancement Applications : In a collaborative study between chemists and materials scientists, this compound was incorporated into a polymer blend. The resulting material exhibited improved thermal stability and mechanical strength, making it suitable for high-performance applications .

作用机制

The mechanism by which 1-Chloro-2-prop-2-enylsulfanylbenzene exerts its effects depends on the specific application. In chemical reactions, the chloro and prop-2-enylsulfanyl groups participate in various transformations, leading to the formation of new bonds and products. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The molecular targets and pathways involved vary based on the context of use .

相似化合物的比较

Key Observations:

- Substituent Position Effects : The 1-chloro-2-allylthio substitution in the target compound contrasts with meta-substituted analogs (e.g., 1-chloro-3-(2-chloroprop-2-enyl)benzene ), which may exhibit different regioselectivity in electrophilic substitutions.

- Functional Group Reactivity : Allylthio groups (C=S) are less oxidized than sulfonyl groups (e.g., ), making them prone to oxidation but more nucleophilic.

- Steric and Electronic Profiles : The trifluoropropylthio group in 2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide enhances hydrophobicity and metabolic stability, whereas the dual chlorophenyl groups in increase steric hindrance.

Hydrogen Bonding and Crystallography

While thioethers are poor hydrogen bond donors/acceptors, crystalline analogs (e.g., ) may rely on van der Waals interactions or halogen bonding (Cl···Cl contacts) for packing efficiency. The absence of strong hydrogen bonds contrasts with hydroxyl- or nitro-substituted compounds (e.g., ), which exhibit more directional intermolecular interactions .

Notes

- Data Limitations : Direct experimental data for this compound are absent in the provided evidence; comparisons rely on structural analogs.

- Inferred Properties : Physical properties (e.g., melting point, solubility) are hypothesized based on functional group chemistry.

- Synthesis Gaps : Proposed synthetic routes require validation via peer-reviewed studies.

生物活性

1-Chloro-2-prop-2-enylsulfanylbenzene, also known by its CAS number 457077-10-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular weight of 184.69 g/mol. Its structure features a chloro group and a prop-2-enylsulfanyl substituent on a benzene ring, which may contribute to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfanyl group is often linked to enhanced interaction with microbial enzymes, potentially inhibiting growth.

- Cytotoxicity : Some derivatives of chlorinated compounds have shown cytotoxic effects against cancer cell lines. The chloro group may increase lipophilicity, enhancing cell membrane penetration and subsequent cytotoxicity.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets for this compound remain to be fully elucidated.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study: Antimicrobial Properties

A study examining the antimicrobial activity of various chlorinated compounds found that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity due to the compound's lipophilicity and electrophilic nature, which may interact with thiol groups in bacterial proteins.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro assays conducted on multiple cancer cell lines demonstrated that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis revealed an increase in early apoptotic markers such as Annexin V positivity. The study suggested that the compound's structure allows it to penetrate cell membranes effectively, leading to mitochondrial dysfunction and subsequent cell death.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Chloro-2-prop-2-enylsulfanylbenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene coupling. For example, reacting 2-chlorobenzenethiol with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Temperature and solvent polarity critically affect reaction kinetics and byproduct formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product. Monitoring by TLC and optimizing stoichiometric ratios (e.g., 1:1.2 thiol:allyl halide) can improve yields .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for structural elucidation of this compound?

- Methodological Answer :

- ¹H NMR : Focus on the allylic proton (δ 3.1–3.3 ppm) and aromatic protons (δ 6.8–7.5 ppm). Coupling constants (J = 10–12 Hz) confirm the trans-configuration of the allyl group.

- ¹³C NMR : The chlorine-bearing carbon (C-1) appears downfield (~125 ppm), while the sulfur-bearing carbon (C-2) resonates near 45 ppm.

- IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-S (~650 cm⁻¹) confirm functional groups.

- MS : Molecular ion peaks (e.g., m/z 184 for [M]⁺) and fragmentation patterns (loss of Cl or allyl groups) aid identification. Reference libraries and deuterated solvents enhance accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in experimental data related to the compound’s reactivity under varying conditions?

- Methodological Answer : Discrepancies (e.g., unexpected byproducts or variable yields) require systematic validation:

- Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents).

- Cross-technique analysis : Combine HPLC purity checks with spectroscopic data to identify impurities.

- Statistical Design : Use factorial experiments to isolate variables (e.g., temperature, catalyst loading). Contradictions in kinetic studies may arise from competing reaction pathways, which DFT calculations can model .

Q. How can hydrogen bonding interactions in the crystal lattice be analyzed using graph set analysis?

- Methodological Answer :

- Crystallography : Solve the structure via X-ray diffraction. Refinement using SHELXL (via SHELX suite) resolves positional and thermal parameters .

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D = donor, A = acceptor). For example, a C(6) motif indicates a six-membered ring formed by S···H interactions. Software like Mercury (CCDC) visualizes and quantifies these patterns .

Q. What computational approaches model the electronic properties and reaction mechanisms of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict bond lengths and Mulliken charges. Chlorine’s electronegativity significantly polarizes the benzene ring.

- Reaction Pathways : Use QM/MM to simulate nucleophilic substitution at C-1. Transition-state analysis (IRC) identifies energy barriers.

- Solvent Effects : COSMO-RS models evaluate solvation energies in polar aprotic solvents (e.g., DMF vs. THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。